2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic compound of significant interest in various scientific fields due to its unique structural properties and potential applications in chemistry, biology, and medicine. This compound is characterized by a complex aromatic ring system and functional groups that contribute to its reactivity and biological activity.
Preparation Methods
The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves multiple steps, often starting with the preparation of the phenoxy and pyrimidinyl intermediates. Typical synthetic routes include:
Phenoxy Intermediate Preparation: : This step involves the formation of 4-chloro-2-methylphenol, which can be achieved via chlorination of 2-methylphenol using thionyl chloride or similar reagents.
Pyrimidinyl Intermediate Synthesis: : The 2-methyl-6-(trifluoromethyl)pyrimidine can be synthesized through the condensation of appropriate aldehyde and guanidine derivatives in the presence of catalytic amounts of acid or base.
Coupling Reaction: : The phenoxy intermediate is then coupled with the pyrimidinyl intermediate through a nucleophilic substitution reaction in the presence of a base like potassium carbonate, leading to the formation of the desired ethanone derivative.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of each synthetic step to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesisers, and precise control of reaction conditions like temperature, pressure, and pH to achieve scalable and reproducible results.
Chemical Reactions Analysis
The reactivity of 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can be analyzed through its typical chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the aromatic methyl groups, using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.
Reduction: : The compound's carbonyl group can be reduced to an alcohol using hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: : The presence of chloro and trifluoromethyl groups allows for nucleophilic aromatic substitution reactions under basic conditions, leading to the formation of various derivatives.
Hydrolysis: : The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the ether or amide bonds to form simpler fragments.
Scientific Research Applications
In scientific research, this compound has garnered attention for its applications in multiple domains:
Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules and is often used in developing new synthetic methodologies.
Biology: : The compound's unique structure allows it to act as a ligand in biochemical assays, helping in the study of enzyme kinetics and protein-ligand interactions.
Medicine: : There is potential for this compound to be developed into pharmacologically active agents due to its ability to modulate biological pathways. Studies are underway to investigate its efficacy as an anti-inflammatory, anticancer, or antiviral agent.
Industry: : The compound is used in materials science for the development of new polymers and coatings, thanks to its stability and reactivity.
Mechanism of Action
The biological effects of 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone are exerted through interactions with specific molecular targets:
Molecular Targets: : The compound targets specific enzymes and receptors, often involving key signaling pathways within cells. It has been shown to bind to receptor sites with high affinity, modulating their activity.
Pathways Involved: : It affects pathways related to inflammation, cell proliferation, and apoptosis by inhibiting or activating key proteins and enzymes within these pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups and their spatial arrangement, which confer distinct reactivity and biological activity.
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid
4-(2-Methyl-6-trifluoromethylpyrimidin-4-yl)piperazine
1-(4-Chloro-2-methylphenoxy)-3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propanone
In comparison, our compound's additional ethanone linkage and specific substitutions enhance its stability and functionality in various applications.
Hope this detailed breakdown adds some excitement to your research endeavors! Anything else on your mind?
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4O2/c1-12-9-14(20)3-4-15(12)29-11-18(28)27-7-5-26(6-8-27)17-10-16(19(21,22)23)24-13(2)25-17/h3-4,9-10H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBLYCUBZIMENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.